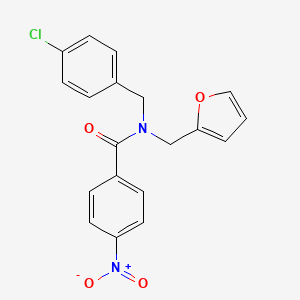![molecular formula C23H19N3O5 B11410744 5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410744.png)
5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound characterized by its unique structure, which includes furan, hydroxyphenyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with a suitable alkylating agent.
Introduction of the hydroxyphenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization to form the pyrrolo[3,4-c]pyrazol-6-one core: This step involves the formation of the pyrazole ring through a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its potential biological activity, the compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies on the molecular targets and pathways involved would be necessary to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar compounds to 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives and compounds with similar functional groups These compounds may share some chemical and biological properties but differ in their specific activities and applications
Properties
Molecular Formula |
C23H19N3O5 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H19N3O5/c1-30-18-11-13(8-9-17(18)28)22-19-20(15-6-2-3-7-16(15)27)24-25-21(19)23(29)26(22)12-14-5-4-10-31-14/h2-11,22,27-28H,12H2,1H3,(H,24,25) |
InChI Key |
NLZQNXVZBSBRCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11410667.png)
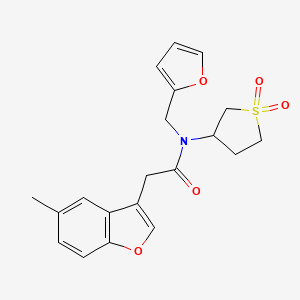
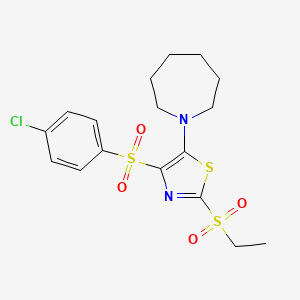
![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410686.png)
![ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11410698.png)
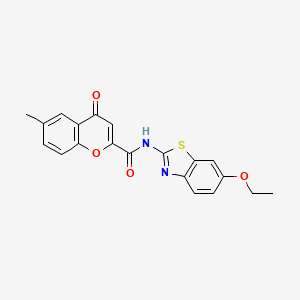
![7-(2,4-dimethylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410710.png)
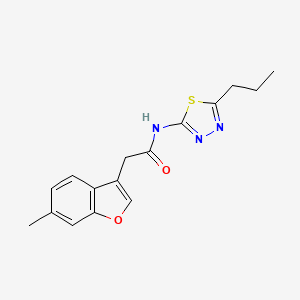
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-3-methylpiperidine](/img/structure/B11410718.png)

![3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole](/img/structure/B11410734.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11410736.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410737.png)
